4-((1H-Imidazol-1-yl)methyl)piperidine
Overview
Description
4-((1H-Imidazol-1-yl)methyl)piperidine is a chemical compound that features a piperidine ring substituted with a 1H-imidazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, which imparts unique chemical properties to the compound.
Mechanism of Action
Target of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their amphoteric nature . They can show both acidic and basic properties, which allows them to interact with a wide range of biological targets.
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, which can result in various molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((1H-Imidazol-1-yl)methyl)piperidine typically involves the reaction of 1H-imidazole with a piperidine derivative. One common method is the condensation of 1H-imidazole with 4-chloromethylpiperidine under basic conditions. The reaction proceeds through nucleophilic substitution, where the imidazole nitrogen attacks the electrophilic carbon of the chloromethyl group, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving the use of solvents such as methanol or ethanol to dissolve the reactants and facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 4-((1H-Imidazol-1-yl)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or peracids, leading to the formation of imidazole N-oxides.
Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride, which can reduce any carbonyl groups present in the molecule.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, where electrophiles such as halogens or alkyl groups replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides; reactions often conducted in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Reduced derivatives with fewer carbonyl groups.
Substitution: Halogenated or alkylated imidazole derivatives.
Scientific Research Applications
4-((1H-Imidazol-1-yl)methyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of active pharmaceutical ingredients.
Comparison with Similar Compounds
1-(Piperidin-4-yl)-1H-imidazole: Similar structure but with the imidazole ring directly attached to the piperidine nitrogen.
4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride: A salt form of the compound with enhanced solubility in water.
2-(1H-Imidazol-1-yl)ethylpiperidine: Features an ethyl linker between the imidazole and piperidine rings.
Uniqueness: 4-((1H-Imidazol-1-yl)methyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both the imidazole and piperidine rings allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-3-10-4-2-9(1)7-12-6-5-11-8-12/h5-6,8-10H,1-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCQDEWEJQHOJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627397 | |
Record name | 4-[(1H-Imidazol-1-yl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00627397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90748-03-1 | |
Record name | 4-[(1H-Imidazol-1-yl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00627397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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